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Compound of Interest

Compound Name: Dimethyl allylphosphonate

Cat. No.: B1585036

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (3P NMR) spectroscopy stands as a cornerstone
analytical technique for the structural elucidation and purity assessment of organophosphorus
compounds. With a 100% natural abundance and a spin of ¥2, the 3'P nucleus provides sharp,
readily interpretable signals over a wide chemical shift range, making it a powerful tool for
researchers in agrochemicals, materials science, and drug development.[1] Dimethyl
allylphosphonate (DMAP), a versatile synthetic intermediate, is frequently employed in the
synthesis of flame retardants and specialty polymers.[2] A precise understanding of its 3P NMR
spectral characteristics is paramount for reaction monitoring, quality control, and
comprehensive structural analysis. This guide provides an in-depth examination of the 3P NMR
chemical shift of dimethyl allylphosphonate, supported by data from analogous compounds,
a discussion of influencing factors, and a detailed experimental protocol for its acquisition.

Core Technical Data: 3*P NMR of Dimethyl
Allylphosphonate

While a definitive, publicly cited 3P NMR chemical shift for dimethyl allylphosphonate is not
readily available in the primary literature, a comprehensive analysis of closely related structural
analogs allows for a highly accurate prediction. The data presented herein is benchmarked
against these analogs, providing a robust framework for spectral interpretation.
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31p Chemical Shift

Compound Structure Solvent
(5, ppm)

Dimethyl

CH2=CHCHzP(O)
allylphosphonate ~29.2 CDCls
) (OCHs)2

(Predicted)

Diethyl CH2=CHCHzP(O)
27.08 CDCls

allylphosphonate (OCH2CHs3)2

Diallyl CH2=CHCH2P(0)
28.45 CDCls

allylphosphonate

(OCH2CH=CHz2)2

Note: The predicted chemical shift for dimethyl allylphosphonate is an educated estimation
based on the trend observed in its ethyl and allyl esters. All chemical shifts are referenced to an
external standard of 85% HsPOa at 0.0 ppm.

Deciphering the Spectrum: Chemical Shift and
Coupling Constants

The 3P NMR spectrum of dimethyl allylphosphonate, when acquired with proton decoupling,
is expected to exhibit a single sharp resonance. However, in a proton-coupled spectrum, this
signal will be split into a complex multiplet due to spin-spin coupling with the protons on the
methyl and allyl groups. Understanding these couplings is crucial for unambiguous spectral
assignment.

Factors Influencing the 3P Chemical Shift

The chemical shift of the phosphorus nucleus in dimethyl allylphosphonate is primarily
governed by the electronic environment established by its substituents. Key contributing factors
include:

o Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly
electronegative, leading to a deshielding of the phosphorus nucleus and a downfield
chemical shift. This is a characteristic feature of phosphonates and phosphates.
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e Hybridization and Bond Angles: The phosphorus atom in dimethyl allylphosphonate is sp3
hybridized with a tetrahedral geometry. Deviations from the ideal bond angles can influence
the electron density around the phosphorus nucleus and, consequently, its chemical shift.

o Solvent Effects: The polarity of the solvent can influence the chemical shift by stabilizing or
destabilizing the ground and excited electronic states of the molecule. Chloroform-d (CDCIs)
is @ common solvent for this class of compounds.[3]

Unraveling the Multiplicity: J-Coupling

In a proton-coupled 3P NMR spectrum, the signal for dimethyl allylphosphonate will be split
by the neighboring protons. The magnitude of this splitting, known as the coupling constant (J),
is dependent on the number of bonds separating the phosphorus and hydrogen atoms.

e Two-Bond Coupling (2JP,H): This coupling occurs between the phosphorus atom and the two
protons of the methylene group (P-CHz). For the analogous diethyl allylphosphonate, this
coupling constant is approximately 21.9 Hz.[4] A similar value is expected for dimethyl
allylphosphonate.

e Three-Bond Coupling (3JP,H): The phosphorus atom couples with the six protons of the two
methoxy groups (P-O-CHs). In dimethyl phosphonate derivatives, this coupling is typically
around 11.4 Hz.[5]

e Three-Bond Coupling (23JP,H): Coupling also exists between the phosphorus and the vinyl
proton (=CH-). This coupling is generally smaller, in the range of 5-10 Hz.[6]

e Four-Bond Coupling (*JP,H): A very small coupling may exist between the phosphorus and
the terminal vinyl protons (=CH:z), though this is often not resolved.

The interplay of these couplings will result in a complex multiplet. For routine analysis, proton
decoupling is employed to collapse this multiplet into a single, sharp peak, simplifying the
spectrum and improving the signal-to-noise ratio.
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Key J-Couplings
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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